N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-4-31-17-7-5-16(6-8-17)20-11-12-22(27)26(25-20)14-13-24-23(28)19-10-9-18(29-2)15-21(19)30-3/h5-12,15H,4,13-14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLKMYYKIAMLRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene reacts with the pyridazinone intermediate.
Formation of the Benzamide Moiety: The final step involves the coupling of the pyridazinone-ethoxyphenyl intermediate with 2,4-dimethoxybenzoic acid or its derivatives using coupling reagents such as carbodiimides (e.g., DCC) or phosphonium salts (e.g., PyBOP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular signaling pathways. The exact pathways and targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone-Based Compounds
Structural and Functional Group Analysis
Key Observations:
- Substituent Effects: Ethoxy vs. Benzamide vs. Acetohydrazide (): The benzamide moiety may enhance stability compared to hydrazide derivatives, which are prone to hydrolysis. Dimethoxy vs. Halogenated (): The 2,4-dimethoxybenzamide in the target compound lacks the electron-withdrawing effects of fluorine (in (S)-17b), possibly altering HDAC binding affinity.
Pharmacological and Physicochemical Properties
Notes:
- The target compound’s dimethoxy groups may reduce metabolic clearance compared to halogenated analogs like (S)-17b, as methoxy groups are less susceptible to cytochrome P450 oxidation .
- Methylthio groups in compounds increase lipophilicity, favoring membrane penetration but risking off-target effects .
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Structural Information
- Molecular Formula : C21H25N5O3
- Molecular Weight : 395.5 g/mol
- CAS Number : 1235635-00-3
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O3 |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 1235635-00-3 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, particularly those associated with cancer proliferation and survival.
- Receptor Interaction : It may bind to specific cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation : The compound has the potential to influence gene expression related to tumorigenesis and immune response.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| Cal27 (Head/Neck) | 0.055 |
| HepG2 (Liver) | 0.069 |
| A2780 (Ovary) | 0.15 |
| U87 (Glioblastoma) | 0.18 |
These results indicate that this compound exhibits potent activity against multiple cancer types, suggesting its potential as a therapeutic agent.
Antimalarial Activity
In addition to its anticancer properties, this compound has shown promising results against Plasmodium falciparum, the parasite responsible for malaria.
Table 3: Antimalarial Activity Data
| Strain | IC50 (µM) | Selectivity Index (SIMRC-5/Pf3D7) |
|---|---|---|
| Pf3D7 | 0.023 | >2174 |
| Dd2 | 0.047 | >2174 |
The selectivity index indicates that the compound is significantly more toxic to the parasite than to human cells, making it a potential candidate for further development in malaria treatment.
Study on Anticancer Effects
A study published in ChemRxiv investigated various derivatives of pyridazinone compounds, including this compound. The study reported that this compound induced caspase activation in cancer cells, leading to apoptosis . This finding underscores its mechanism as an anticancer agent.
Study on Antimalarial Effects
Another research effort focused on the antimalarial properties of related compounds derived from pyridazinone structures. The results indicated that these compounds not only inhibited the growth of P. falciparum but also showed low toxicity towards human cells . This aligns with the findings regarding this compound's selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
